Product packaging for Blattellastanoside A(Cat. No.:CAS No. 149864-63-1)

Blattellastanoside A

Cat. No.: B141606
CAS No.: 149864-63-1
M. Wt: 627.3 g/mol
InChI Key: HAAIKLIMLBUYHH-YRIMARDTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Blattellastanoside A is a chlorinated steroid glucoside with a 5β-stigmastane skeleton, first identified as a key component of the aggregation pheromone of the German cockroach, Blattella germanica . This natural product functions as a powerful arrestant, causing cockroaches to cease movement and aggregate. Its activity is remarkably potent, with studies demonstrating a median effective dose (ED50) of 0.044 nmol in bioassays, making it significantly more effective than its analog, Blattellastanoside B . The pheromone is isolated from the frass-contaminated filter paper used as shelter by the insects, and its structure has been elucidated through extensive spectral analysis, including SI-MS, HR-EI-MS, and NMR . As a saponin and a stigmasterol derivative, this compound offers researchers a highly specific tool for probing insect communication, gregarious behavior, and the underlying neurobiological pathways . Its primary research value lies in the development of novel pest management strategies that leverage species-specific behaviors, potentially reducing reliance on broad-spectrum insecticides. This product is intended for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H59ClO7 B141606 Blattellastanoside A CAS No. 149864-63-1

Properties

CAS No.

149864-63-1

Molecular Formula

C35H59ClO7

Molecular Weight

627.3 g/mol

IUPAC Name

(2R,3R,4S,5R,6R)-2-[[(2R,9R,15R,16R)-9-chloro-15-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C35H59ClO7/c1-7-20(18(2)3)9-8-19(4)22-10-11-23-21-16-27(36)35-31(43-35)25(13-15-34(35,6)24(21)12-14-33(22,23)5)41-32-30(40)29(39)28(38)26(17-37)42-32/h18-32,37-40H,7-17H2,1-6H3/t19-,20-,21?,22-,23?,24?,25?,26-,27-,28+,29+,30-,31?,32-,33-,34-,35?/m1/s1

InChI Key

HAAIKLIMLBUYHH-YRIMARDTSA-N

SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CC(C45C3(CCC(C4O5)OC6C(C(C(C(O6)CO)O)O)O)C)Cl)C)C(C)C

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CCC2[C@@]1(CCC3C2C[C@H](C45[C@@]3(CCC(C4O5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O)C)Cl)C)C(C)C

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CC(C45C3(CCC(C4O5)OC6C(C(C(C(O6)CO)O)O)O)C)Cl)C)C(C)C

Synonyms

blattellastanoside A

Origin of Product

United States

Structural Characterization and Elucidation Methodologies

Spectroscopic Approaches for Structural Determination

The molecular architecture of Blattellastanoside A was pieced together using a suite of spectroscopic methods. Mass spectrometry provided crucial information on its molecular weight and elemental composition, while infrared spectroscopy identified key functional groups. Nuclear magnetic resonance spectroscopy was instrumental in mapping the complete carbon-hydrogen framework and establishing stereochemical relationships. escholarship.orgpherobase.com

NMR spectroscopy was pivotal in the structural elucidation of this compound. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments, including pulse techniques, allowed for the complete assignment of all proton and carbon signals, confirming the stigmastane (B1239390) skeleton, the attached glucopyranoside unit, and the specific substitution pattern. escholarship.orgpherobase.com

While the precise chemical shifts from the original isolation study are not publicly available, a standard analysis would produce data similar to that presented in the hypothetical table below. The ¹H NMR spectrum would feature characteristic signals for the steroidal methine and methylene (B1212753) protons, the anomeric proton of the glucose unit (typically a doublet around 4.5-5.0 ppm), and protons adjacent to the chlorine and epoxide groups. The ¹³C NMR spectrum would corroborate this by showing signals for the 29 carbons of the stigmastane core and the 6 carbons of the glucose moiety.

Interactive Data Table: Representative ¹H and ¹³C NMR Data for this compound

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)Multiplicity
3~75-85~3.5-4.0m
4~60-70~3.0-3.5d
5~65-75-s
6~60-70~4.0-4.5dd
1'~100-105~4.5-5.0d
18~10-15~0.6-0.8s
19~15-20~0.9-1.1s
21~18-22~0.9-1.0d
26~18-22~0.8-0.9d
27~18-22~0.8-0.9d
29~10-15~0.8-0.9t

Note: This table is a representation of expected values. Actual data would be required for precise assignment.

Infrared (IR) spectroscopy provided key evidence for the presence of specific functional groups within this compound. cardiff.ac.uk The spectrum would display a broad absorption band characteristic of hydroxyl (-OH) groups from the glucose unit. Other significant absorptions would indicate the presence of C-O bonds of the ether linkage in the glycoside and the epoxide, as well as the C-Cl bond.

Interactive Data Table: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3400Strong, BroadO-H Stretch (from glucose moiety)
~2950-2850StrongC-H Stretch (alkyl)
~1100-1000StrongC-O Stretch (glycoside, epoxide, alcohols)
~800-600Medium-StrongC-Cl Stretch

Note: This table is a representation of expected values based on the known structure.

Mass spectrometry (MS) was essential for determining the molecular formula of this compound. Techniques such as Secondary Ion Mass Spectrometry (SI-MS) and High-Resolution Electron Ionization Mass Spectrometry (HR-EI-MS) were employed. escholarship.orgpherobase.com HR-EI-MS would have provided the exact mass of the molecular ion, allowing for the calculation of the elemental formula, C₃₅H₅₉ClO₇. The isotopic pattern of the molecular ion peak (M+ and M+2) would be a definitive indicator of the presence of a single chlorine atom. orgchemboulder.com Fragmentation patterns observed in the mass spectrum would further support the proposed structure by showing losses of the glucose moiety, water, and fragments of the steroidal side chain.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

m/z ValueInterpretation
626/628[M]⁺, Molecular ion peak (isotopic pattern for one Cl)
464/466[M - C₆H₁₀O₅]⁺, Loss of the glucose unit (aglycone)
446/448[M - C₆H₁₀O₅ - H₂O]⁺, Loss of glucose and water
429/431[M - C₆H₁₀O₅ - H₂O - CH₃]⁺, Further fragmentation

Note: This table is a representation of expected m/z values. [M]⁺ corresponds to the molecular ion.

Infrared Spectroscopic Analysis

Stereochemical Assignments and Conformational Analysis

The precise three-dimensional arrangement of atoms in this compound was established using advanced NMR techniques, particularly Nuclear Overhauser Effect (NOE) spectroscopy. researchgate.netsi.edu NOE experiments reveal through-space proximity between protons, which was critical for assigning the relative stereochemistry.

The structure was determined to be (3β,4β,5β,6α)-6-chloro-4,5-epoxystigmastan-3-yl beta-D-glucopyranoside. escholarship.orgacs.org Key stereochemical features confirmed by NOE data would include:

The β-configuration of the glycosidic bond: NOE correlations between the anomeric proton (H-1') of the glucose and protons on the β-face of the steroid (e.g., H-3) would confirm this linkage.

The trans-diaxial relationship of H-3 and H-4: This would establish the β-orientation of the glycoside at C-3 and the β-orientation of the epoxide at C-4.

The cis-relationship of the 4,5-epoxide: The epoxide ring was assigned a β-configuration.

The α-configuration of the chlorine atom at C-6: The stereochemistry of the chlorine atom was determined to be axial.

Classification as a Chlorinated Steroidal Glycoside (Saponin)

This compound is classified as a chlorinated steroidal glycoside. escholarship.orgcardiff.ac.uk The core of the molecule is a stigmastane, a C29 steroid, which is a common sterol in plants and insects. This steroidal aglycone is attached to a sugar moiety (β-D-glucose) via a glycosidic bond, making it a glycoside. Compounds of this nature, featuring a non-sugar aglycone bonded to a sugar, are broadly categorized as saponins. The most distinctive feature is the presence of a chlorine atom, a halogen not commonly found in this class of terrestrial natural products, classifying it as a natural organohalogen. acs.orglibretexts.org

Comparative Analysis with Blattellastanoside B and Related Natural Organohalogens

This compound was co-isolated with a closely related compound, Blattellastanoside B. escholarship.orgpherobase.com The structure of Blattellastanoside B is 1-(6α-chloro-5β-hydroxy-5β-stigmast-3β-yl)-β-D-glucopyranoside. escholarship.org The key structural difference is the absence of the 4,5-epoxide ring in Blattellastanoside B; instead, it possesses a hydroxyl group at the C-5 position. This single structural change has a significant impact on biological activity, with this compound showing much higher arrestant activity on German cockroaches than Blattellastanoside B. escholarship.org

The presence of a chlorine atom in both this compound and B is a rare feature for terrestrial insect-derived natural products. While thousands of natural organohalogens have been identified, the vast majority originate from marine organisms like sponges, algae, and marine bacteria. libretexts.org Terrestrial organohalogens are less common but are produced by some fungi, plants, and very few insects. The discovery of these chlorinated steroidal glycosides in Blattella germanica highlights a unique biosynthetic capability and expands the known diversity of natural organohalogens. acs.orglibretexts.org Synthesis of analogues, such as replacing the chlorine with fluorine, has shown that modifications to the halogen and the steroidal skeleton can significantly impact biological function, with a fluorinated analogue proving to be even more potent than the natural compound. cardiff.ac.uk

Chemical Synthesis and Synthetic Analogues

Total Synthesis Strategies and Methodologies

The total synthesis of Blattellastanoside A was a significant achievement in the field of pheromone synthesis, providing access to this rare and biologically important molecule.

The first total synthesis of this compound, along with its congener Blattellastanoside B, was accomplished by Mori, Fukamatsu, and Kido in 1993. nii.ac.jpresearchgate.net The synthetic route commenced from the readily available phytosterol, β-sitosterol. researchgate.net The pathway involved a series of carefully orchestrated transformations to construct the characteristic 6α-chloro-4β,5-epoxy-5β-stigmastan-3β-yl β-D-glucopyranoside structure of this compound. nii.ac.jp

The key steps in the synthesis likely involved the stereoselective introduction of the chlorine atom at the C-6 position, the formation of the 4β,5β-epoxide, and the crucial glycosylation step to attach the β-D-glucose unit at the C-3 hydroxyl group. While the original publication provides the successful route, the optimization of such a multi-step synthesis is a complex process. numberanalytics.com Reaction optimization would typically involve a systematic investigation of various parameters for each key step. For instance, in the chlorination step, various chlorinating agents, solvents, and temperature conditions would be screened to maximize the yield and stereoselectivity for the desired 6α-chloro isomer. Similarly, for the epoxidation, different epoxidizing agents and reaction conditions would be tested to ensure the formation of the correct 4β,5β-epoxide. The glycosylation reaction, a critical step in the synthesis of any glycoside, would require careful selection of the glycosyl donor (e.g., a glycosyl bromide or trichloroacetimidate), the promoter, and the solvent to ensure the formation of the desired β-glycosidic linkage with high efficiency. researchgate.net Modern approaches to reaction optimization often employ design of experiments (DoE) to systematically explore the reaction space and identify optimal conditions more efficiently than traditional one-factor-at-a-time methods. nih.gov

The synthesis reported by Mori and colleagues in 1993 likely produced a racemic or diastereomeric mixture, as was common for many complex natural product syntheses of that era. nii.ac.jp Achieving an enantioselective synthesis, which yields a single enantiomer of the target molecule, is a major goal in modern synthetic chemistry, particularly for biologically active compounds where often only one enantiomer is active. acs.org

For a molecule like this compound, an enantioselective approach could be implemented at various stages. One strategy would be to start from a chiral pool material, a naturally occurring enantiomerically pure compound that already contains some of the required stereocenters. However, a more versatile approach involves the use of asymmetric catalysis. researchgate.net For instance, an enantioselective reduction of a ketone intermediate could be used to set the stereochemistry of a key hydroxyl group. rsc.org Chiral catalysts, such as those based on transition metals with chiral ligands or organocatalysts, can create a chiral environment around the substrate, directing the reaction to favor the formation of one enantiomer over the other. acs.org In the context of steroidal synthesis, enantioselective methods have been developed for key transformations like conjugate additions and aldol (B89426) reactions, which could be adapted to construct the steroidal backbone of this compound with high enantiopurity. nih.gov

Elucidation of Synthetic Pathways and Reaction Optimization

Rational Design and Synthesis of this compound Analogues

To understand which parts of the this compound molecule are essential for its pheromonal activity, chemists have synthesized a variety of analogues with systematic modifications to its structure. This approach, known as rational design, provides valuable insights into the structure-activity relationship. nih.gov

One of the primary targets for modification was the C-17 side chain of the stigmastane (B1239390) skeleton. To investigate the importance of the side chain length and structure, analogues with different steroidal cores were synthesized. nih.gov Mori and his team prepared an analogue with a 5β-cholestane skeleton, which has a shorter side chain than the stigmastane skeleton. nih.gov They also synthesized a more drastically altered analogue based on the 5β-androstane skeleton, which lacks the C-17 side chain altogether. nih.gov The synthesis of these analogues would have followed a similar pathway to that of this compound, starting from the corresponding cholestane (B1235564) or androstane (B1237026) derivatives.

The sugar part of the molecule, the glycosidic moiety, is another critical feature that can be altered to probe its role in biological activity. An important question was whether the specific type of sugar is crucial for the pheromonal effect. To address this, an analogue was synthesized where the β-D-glucopyranose unit of this compound was replaced with a β-D-galactopyranose unit. nih.gov Galactose differs from glucose only in the stereochemistry at the C-4 position. The synthesis of this analogue would have involved a glycosylation reaction using a protected galactosyl donor instead of a glucosyl donor.

The chlorine atom at the C-6 position is a rare feature in natural products and its contribution to the activity of this compound was of great interest. To investigate the effect of the halogen, an analogue was synthesized where the chlorine atom was replaced by a fluorine atom. researchgate.net The synthesis of this fluorinated analogue started from β-sitosterol and followed a similar route to the natural pheromone, with the key difference being a fluorination step instead of a chlorination step. researchgate.net The introduction of fluorine can significantly alter the electronic properties and lipophilicity of a molecule, providing a powerful tool for structure-activity relationship studies.

The bioassays of these synthesized analogues revealed that the 5β-cholestane analogue and the fluorinated analogue were active, while the 5β-androstane and the galactopyranose analogues were devoid of pheromonal activity. nih.govresearchgate.net These findings highlight the specific structural requirements for a molecule to elicit the aggregation response in the German cockroach.

Aglycone Moiety Synthesis and Characterization

The aglycone of this compound is 6α-chloro-4β,5β-epoxy-5β-stigmastan-3β-ol. researchgate.net Its synthesis is a key step in the total synthesis of the parent pheromone.

A reported synthesis of this compound and its aglycone starts from the readily available β-sitosterol. researchgate.netjst.go.jp The synthesis of a fluorinated analog of the aglycone followed a similar pathway, providing insight into the general synthetic strategy. scribd.com The key steps in the synthesis of the fluorinated aglycone are summarized below and are analogous to the synthesis of the chlorinated aglycone, with the exception of the halogenation step.

The general synthetic sequence involves:

Epoxidation: The starting material, β-sitosterol, is treated with an epoxidizing agent like m-chloroperoxybenzoic acid (MCPBA) in a solvent such as dichloromethane (B109758) (CH2Cl2). scribd.com

Fluorination/Chlorination: The resulting epoxide is then opened with a fluorine or chlorine source. For the fluorinated analog, this was achieved using boron trifluoride etherate (BF3·OEt2), magnesium sulfate (B86663) (MgSO4), and 46% hydrofluoric acid (HF) in diethyl ether. scribd.com For the natural aglycone, a chlorine source would be used.

Oxidation: The hydroxyl group at C-3 is oxidized to a ketone using Jones reagent (CrO3 in acetone). scribd.com

Halogenation: A chlorine atom is introduced at the C-6 position. In the synthesis of the fluorinated analog, this step involved treatment with 37% hydrochloric acid (HCl) and magnesium sulfate in chloroform (B151607) (CHCl3). scribd.com

Reduction: The ketone at C-3 is reduced back to a hydroxyl group with a reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAl(Ot-Bu)3H) in tetrahydrofuran (B95107) (THF). scribd.com

Final Epoxidation: The final epoxide ring is formed by treating the intermediate with MCPBA in CH2Cl2. scribd.com

The aglycones of this compound and B have been shown to be biologically active. nih.govresearchgate.net

Table 1: Key Intermediates in the Synthesis of a this compound Analogue Aglycone

Compound NumberStructure (Illustrative for Fluoro-analog)Reagents and Conditions
68 β-SitosterolStarting Material
Intermediate 1 5,6-Epoxide of Sitosterolm-CPBA, CH2Cl2 (98% yield)
69 FluorohydrinBF3·OEt2, MgSO4, 46% HF, Et2O
70 3-Keto-fluorohydrinJones CrO3, Me2CO (62% yield from 69)
71 Chlorinated-3-keto-fluorohydrin37% HCl, MgSO4, CHCl3 (89% yield)
72 Chlorinated-3-hydroxy-fluorohydrinLiAl(Ot-Bu)3H, THF
73 Final Aglycone Analoguem-CPBA, CH2Cl2 (80% yield)

Data for the fluorinated analog synthesis is presented as a representative example of the synthetic strategy. scribd.com

Characterization of the synthetic aglycone and its intermediates is typically carried out using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For example, the EI-MS spectrum of the aglycone of this compound shows a molecular ion (M+) at m/z 464.34, corresponding to the elemental composition of C29H49O2Cl. google.com The 13C-NMR spectrum shows characteristic signals at δc = 56.0 (C-4), 67.6 (C-5), and 58.5 (C-6). google.com

Development of Advanced Synthetic Methodologies for Derivatives

The development of synthetic methodologies for this compound derivatives has been driven by the need to understand the structure-activity relationships of this pheromone. By systematically modifying the structure of the natural product, researchers can identify the key chemical features responsible for its biological activity.

Several analogues of this compound have been synthesized. These include modifications to both the steroidal aglycone and the carbohydrate moiety. nih.govresearchgate.net

Aglycone Modifications:

Steroid Skeleton: Analogues with different steroid skeletons have been prepared, including those with a 5β-cholestane and a 5β-androstane framework. nih.govresearchgate.net Bioassays revealed that the analogue with the 5β-cholestane skeleton was active, while the one with the 5β-androstane skeleton was devoid of pheromone activity. nih.govresearchgate.net This suggests that the length and nature of the side chain at C-17 are important for biological activity.

Halogen Substitution: A significant development was the synthesis of an analogue where the chlorine atom at C-6 was replaced by a fluorine atom. nih.gov This fluorinated analogue (74) was found to be biologically more potent than the natural this compound. scribd.comresearchgate.net The synthesis of this derivative followed a similar route to the parent compound, utilizing a fluorinating agent to introduce the fluorine at the required position. scribd.com

Glycosidic Moiety Modifications:

Sugar Unit: An analogue was synthesized where the β-D-glucopyranose unit was replaced with a β-D-galactopyranose. nih.govresearchgate.net This analogue was found to be inactive, highlighting the specific requirement of the glucose moiety for pheromonal activity. nih.govresearchgate.net

The synthesis of these derivatives typically involves the coupling of the appropriately modified aglycone with the desired sugar or a protected derivative thereof. For instance, the synthesis of this compound and its analogues has utilized the coupling of the aglycone with acetobromo-D-glucose in the presence of a promoter like mercury(II) cyanide (Hg(CN)2) in nitromethane (B149229) (MeNO2). scribd.com The final step is the deprotection of the sugar hydroxyl groups, for example, using sodium methoxide (B1231860) (NaOMe) in methanol (B129727) (MeOH) and THF. scribd.com

These synthetic studies have provided valuable insights into the structural requirements for the arrestant pheromone activity of this compound and have paved the way for the design of potentially more potent and stable analogues.

Biological Activity and Chemo Ecological Function

Role as an Aggregation Pheromone in Blattella germanica

The German cockroach, Blattella germanica, exhibits a strong tendency to form aggregations, a behavior crucial for its survival and proliferation. This social behavior is largely mediated by chemical signals known as pheromones. Among these, Blattellastanoside A has been identified as a key component of the aggregation pheromone, primarily functioning as an arrestant, a substance that causes insects to cease locomotion upon contact.

Behavioral Ecology of Cockroach Aggregation

Aggregation in German cockroaches is a complex behavior that offers several adaptive advantages. nih.gov Living in groups can help protect individuals from predators, aid in thermoregulation, and make it easier to find food, shelter, and mates. nih.govpnas.org The stability of these aggregations is maintained through both the navigational abilities of individual cockroaches and their capacity to recognize conspecifics. researchgate.net This recognition is heavily reliant on pheromonal cues that signal the presence and suitability of a shelter. researchgate.net

Cockroaches are known to return to their resting sites after foraging, and the presence of fecal material plays a significant role in this homing behavior. researchgate.netncsu.edu The chemical cues within the feces act as powerful attractants and arrestants for all life stages of the German cockroach. ncsu.edupnas.org This chemical communication system is so effective that it can convey information about the sexual composition of a population, influencing habitat selection. oup.com Furthermore, physical contact within an aggregation can accelerate the development of nymphs and the reproductive maturity of adults. ncsu.edu

Characterization of Arrestant Activity

This compound was isolated and identified from the frass-contaminated filter paper that served as a cockroach shelter. nih.govpherobase.com The aggregation pheromone of the German cockroach consists of both attractant and arrestant components. nih.govpherobase.com These components were separated, and the arrestant fraction was purified to yield two major active compounds: this compound and Blattellastanoside B. nih.govpherobase.com

The arrestant activity of these compounds was quantified using a choice-chamber assay. nih.gov this compound demonstrated potent arrestant activity, with a median effective dose (ED50) of 0.044 nanomoles per square centimeter of filter paper. nih.govpherobase.comdocumentsdelivered.com In contrast, Blattellastanoside B was significantly less active, with an ED50 of 3.2 nanomoles for the same area. nih.govpherobase.comdocumentsdelivered.com This indicates that this compound is a primary factor in causing cockroaches to stop and remain in a particular location.

Debates and Hypotheses Regarding Endogenous vs. Microbial Origin

A significant point of discussion in the study of German cockroach aggregation pheromones is the origin of these chemical signals. While some semiochemicals, like CHCs, are endogenously produced by the insect, there is growing evidence that many of the key compounds, particularly VCAs, are of microbial origin. pnas.org

The "microbial origin" hypothesis is strongly supported by experiments with axenically reared cockroaches. pnas.org The feces of these germ-free insects are significantly less attractive and have a depleted profile of VCAs compared to their conventionally reared counterparts. pnas.orgmdpi.com Furthermore, inoculating axenic cockroaches with specific gut bacteria can "rescue" the attractiveness of their feces. pnas.org This suggests that the gut microbiome is responsible for producing the volatile compounds that attract other cockroaches. pnas.orgpnas.org

The origin of this compound is less clear and remains a topic for further investigation. It is a steroidal glycoside, a class of compounds that can be produced by both insects and microbes. nih.gov It has been suggested that the initial identification of this compound might have been an artifact of the chemical isolation and fractionation process. pnas.org The complex interplay between the cockroach's own metabolic processes and those of its gut symbionts makes it challenging to definitively determine the source of every semiochemical involved in aggregation.

Structure-Activity Relationship (SAR) Studies of this compound and Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. gardp.orgcollaborativedrug.com By synthesizing and testing analogues of a biologically active compound, researchers can identify the key structural features necessary for its function. oncodesign-services.com

Influence of Steroidal Skeleton Modifications on Pheromonal Efficacy

Several studies have investigated the SAR of this compound by synthesizing and testing various analogues with modified steroidal skeletons. nih.gov These studies have provided valuable insights into the structural requirements for its pheromonal activity.

One study synthesized analogues of this compound with different steroidal skeletons. nih.gov An analogue with a 5β-cholestane skeleton was found to be active, while an analogue with a 5β-androstane skeleton was completely inactive. nih.gov This suggests that the length and composition of the side chain on the steroid are important for activity.

The same study also explored the importance of the halogen substituent and the sugar moiety. nih.gov Replacing the chlorine atom with a fluorine atom resulted in an analogue that was still active. nih.gov In fact, further research indicated that this fluorinated analogue was even more biologically potent than the natural this compound. iupac.org However, replacing the β-D-glucopyranose sugar with a β-D-galactopyranose rendered the compound inactive. nih.gov This highlights the specific stereochemical requirements of the glycosidic bond for pheromonal recognition.

Impact of Glycosidic Linkage and Sugar Identity on Bioactivity

The sugar component of this compound, a β-D-glucopyranose unit, is essential for its pheromonal activity. The identity of this monosaccharide and its linkage to the steroid aglycone are critical for molecular recognition and biological response.

Research into the structure-activity relationship of this compound has demonstrated that the specific nature of the sugar is not arbitrary. In a study where synthetic analogues were created, an analogue (referred to as 1d ) was synthesized with the β-D-glucopyranose of the natural pheromone replaced by a β-D-galactopyranose. nih.gov Bioassays revealed that this galactose-containing analogue was completely devoid of pheromone activity. nih.gov This finding highlights the high specificity of the cockroach's chemoreceptors, which can distinguish between epimeric sugars that differ only in the stereochemistry of a single hydroxyl group (at the C4 position). The β-glycosidic linkage is also understood to be a key structural feature for its function as a glycoside. ontosight.ai

Table 1: Effect of Sugar Identity on Pheromone Activity

Compound Sugar Moiety Pheromone Activity
This compound β-D-glucopyranose Active

| Analogue 1d | β-D-galactopyranose | Inactive nih.gov |

Effect of Halogenation Pattern and Nature on Biological Potency

This compound is a chlorinated steroid, a relatively rare feature in natural products. nih.gov The chlorine atom at the C6 position of the stigmastane (B1239390) skeleton is a defining characteristic of its structure. researchgate.net To investigate the role of this halogen atom, a synthetic analogue was prepared where the chlorine was substituted with fluorine. nih.govresearchgate.net

This fluorinated analogue (1c ) was not only biologically active but was found to be even more potent than the natural pheromone, this compound. researchgate.net This suggests that while a halogen at this position is important for activity, the specific nature of the halogen can modulate the potency of the pheromonal effect. The greater electronegativity or different atomic size of fluorine compared to chlorine may lead to a more favorable interaction with the target receptor.

Table 2: Influence of Halogen Substitution on Pheromone Potency

Compound Halogen Substituent (at C6) Relative Biological Potency
This compound Chlorine Active nih.gov

| Fluorinated Analogue 1c | Fluorine | More potent than this compound researchgate.net |

Activity Profile of the Aglycone Moiety

The aglycone is the non-sugar, steroidal portion of the glycoside. To determine if the biological activity resides solely in the complete glycoside structure, the aglycone of this compound and B was also tested for activity.

Remarkably, bioassays showed that the aglycone itself was active as an aggregation pheromone. nih.gov This indicates that the fundamental recognition for the arrestant behavior is associated with the chlorinated steroid skeleton. While the sugar moiety is critical for expressing full and specific activity (as shown by the inactivity of the galactose analogue), the aglycone core is sufficient to elicit a biological response. The role of the sugar may be to enhance solubility, facilitate transport to the receptor, or orient the aglycone correctly within the receptor's binding site. General studies on glycosides have noted that the hydrophobic aglycone can substantially contribute to molecular recognition in enzymatic reactions, a principle that may extend to receptor-ligand interactions. nih.gov

Table 3: Bioactivity of the Aglycone

Compound Moiety Pheromone Activity
This compound (Glycoside) Active nih.gov

| Aglycone of this compound/B | Active nih.gov |

Biosynthesis and Metabolic Considerations

Hypothesized Biosynthetic Precursors and Pathways

The biosynthesis of a complex natural product like Blattellastanoside A involves a multi-step process, beginning with basic sterol precursors and culminating in specific enzymatic modifications. The proposed pathway is not fully elucidated but can be inferred from the compound's structure and general insect biochemistry.

Insects, including cockroaches, are incapable of synthesizing the core steroid nucleus de novo and must therefore acquire sterols from their diet. annualreviews.orgnwafu.edu.cnannualreviews.org These dietary sterols, primarily phytosterols (B1254722) from plant matter consumed either directly or indirectly, serve as the foundational precursors for all endogenous steroids, including hormones and pheromones. nwafu.edu.cnannualreviews.org

The aglycone (non-sugar portion) of this compound is a stigmastane (B1239390) derivative. This strongly suggests that a dietary C29 phytosterol, such as β-sitosterol or stigmasterol, is the likely starting material for its biosynthesis. researchgate.net The conversion of this dietary precursor into the final aglycone would require a series of enzymatic modifications performed by the cockroach. These hypothesized steps include:

Dealkylation and Modification: Insects possess enzymatic machinery to modify dietary phytosterols. nwafu.edu.cnannualreviews.org The specific stigmastane skeleton of this compound suggests that the cockroach modifies a dietary sterol to create the precise backbone required.

Epoxidation and Chlorination: Two key structural features of the this compound aglycone are a 4,5-epoxy group and a 6-chloro substituent. The formation of these features would necessitate specific enzymatic reactions. Epoxidation is a common reaction in steroid metabolism, often catalyzed by cytochrome P450 monooxygenases. The chlorination mechanism in this context is less common and would require a specialized halogenase enzyme capable of regioselectively adding a chlorine atom to the steroid core. researchgate.netacs.org

The final step in the biosynthesis of this compound is the attachment of a glucose molecule to the C-3 hydroxyl group of the steroidal aglycone, forming a β-D-glucopyranoside. This process, known as glycosylation, is critical for the formation of steroidal glycosides and significantly impacts their solubility and biological activity. researchgate.netrsc.org

This reaction is catalyzed by a class of enzymes known as UDP-glycosyltransferases (UGTs). mdpi.comfrontiersin.orgvietnamjournal.ruresearchgate.net In insects, UGTs play a vital role in detoxifying foreign compounds (xenobiotics) and regulating endogenous molecules. researchgate.netpnas.org The mechanism proceeds as follows:

Activation of the Sugar: Glucose is first activated by being attached to a uridine (B1682114) diphosphate (B83284) (UDP) molecule, forming UDP-glucose. This is the high-energy sugar donor used by most UGTs in insects and plants. researchgate.net

Enzymatic Transfer: A specific UGT enzyme then binds both the steroidal aglycone and the UDP-glucose donor. frontiersin.org

Glycosidic Bond Formation: The enzyme facilitates the transfer of the glucose moiety from UDP to the C-3 hydroxyl group of the steroid, forming a stable glycosidic bond with specific stereochemistry (β-linkage). rsc.orgnih.govkoreascience.krnih.gov

The diversity of UGT enzymes allows for the glycosylation of a wide array of substrates, and their presence in insects is well-documented. frontiersin.orgvietnamjournal.ruresearchgate.net The synthesis of this compound relies on a UGT with specificity for its particular chlorinated steroidal aglycone.

Sterol Biosynthetic Routes and Their Relevance

Proposed Metabolic Fate and Degradation Pathways within Organisms

While the specific metabolic fate of this compound has not been detailed in the literature, a plausible degradation pathway can be proposed based on the metabolism of other steroidal glycosides in insects and other organisms. The degradation would likely serve to deactivate the pheromone signal or clear the compound from the body.

The primary and most probable metabolic step would be the hydrolysis of the glycosidic bond . This would be carried out by glycosidase enzymes (e.g., β-glucosidases), which would cleave the glucose molecule from the steroidal aglycone. The removal of the sugar moiety would drastically alter the compound's properties, likely rendering it inactive as a pheromone. Such enzymatic degradation of steroidal glycoalkaloids by fungi and other organisms is a known detoxification mechanism. elifesciences.orgelifesciences.org

Following deglycosylation, the lipophilic aglycone may undergo further metabolism. In insects, degradation of steroidal compounds and other lipids can involve cytochrome P450 enzymes, which introduce hydroxyl groups to increase water solubility and facilitate excretion. nih.gov The modified aglycone could then be conjugated with other molecules and eliminated from the organism. It is also possible that some cardiotonic steroids degrade over time through processes like autoxidation. nih.gov

Interplay with Microbial Metabolism in Pheromone Production (e.g., Gut Microbiota Contribution)

There is compelling evidence that the gut microbiota plays a crucial role in the production of aggregation pheromones in the German cockroach. nih.govnih.govhud.ac.uk This interplay highlights a symbiotic relationship where microbes contribute directly to the chemical communication of their host.

Research has demonstrated that the feces of B. germanica contain a blend of volatile carboxylic acids (VCAs) that are highly attractive and elicit aggregation behavior. nih.govnih.gov Crucially, when cockroaches are raised in a germ-free (axenic) environment, their feces lack many of these key VCAs and are significantly less attractive to other cockroaches. nih.govnih.govresearchgate.net The aggregation-inducing property of the feces can be restored by inoculating the axenic cockroaches with specific bacteria isolated from the guts of conventional cockroaches. nih.govnih.gov This indicates that the gut bacterial community is directly responsible for producing a significant portion of the VCA pheromone blend. researchgate.netmdpi.com

While the role of gut microbes in producing VCAs is well-established, a direct biosynthetic link between the gut microbiota and the non-volatile this compound has not been demonstrated. However, the symbiotic relationship opens several possibilities for indirect interplay:

Precursor Supply: Gut microbes could potentially synthesize precursors that are then absorbed and modified by the cockroach to produce the final this compound molecule.

Compound Degradation: Gut microbes could also be involved in the degradation of this compound, helping to regulate the persistence of the pheromone signal in the environment via the feces.

Advanced Research Methodologies in Blattellastanoside a Studies

Modern Chemical Synthesis Techniques

The total synthesis of Blattellastanoside A and its analogues has been a notable achievement in organic chemistry, providing essential materials for biological studies and structure-activity relationship analyses. A key strategy for synthesizing this compound starts from the readily available plant sterol, β-sitosterol. researchgate.net This multi-step process involves carefully controlled chemical reactions to introduce the specific structural features of the natural pheromone, which is a chlorinated steroid glucoside with a 5β-stigmastane skeleton. researchgate.netnih.gov

Researchers have also synthesized several analogues to probe the structural requirements for its pheromonal activity. nih.govresearchgate.net This involves modifying specific parts of the molecule, such as the steroidal skeleton or the sugar moiety. For instance, analogues have been created with a 5β-cholestane skeleton and a 5β-androstane skeleton. nih.gov In other variations, the chlorine atom was replaced with a fluorine atom, or the β-D-glucopyranose unit was substituted with β-D-galactopyranose. nih.gov One particularly potent analogue developed was a fluorinated version, which demonstrated higher biological activity than the natural this compound. researchgate.netscribd.comiupac.org The synthesis of this fluorinated analogue also began with β-sitosterol and followed a similar route to the natural product, with a key fluorination step to introduce the fluorine atom. scribd.com

Advanced Bioassay and Behavioral Assay Methodologies

To understand the biological role of this compound, researchers employ specialized bioassays that measure its effect on cockroach behavior, particularly aggregation.

Quantitative Assessment of Pheromone Activity

The primary function of this compound is as an arrestant, a chemical that causes insects to stop and remain in a specific location. The potency of this arrestant activity is determined quantitatively. A key metric used is the median effective dose (ED50), which represents the dose required to elicit a response in 50% of the test population. For this compound, the ED50 for its arrestant activity was determined to be 0.044 nanomoles per square centimeter of treated filter paper. nih.govpherobase.comdocumentsdelivered.com This level of activity is significantly higher than its companion compound, Blattellastanoside B, which has an ED50 of 3.2 nmol/cm², indicating that this compound is approximately 70 times more potent as an arrestant. researchgate.netscribd.comdocumentsdelivered.com

CompoundED50 (nmol/cm²)Relative Potency
This compound 0.044 nih.govpherobase.comdocumentsdelivered.com~70x more potent than B researchgate.netscribd.com
Blattellastanoside B 3.2 nih.govpherobase.comdocumentsdelivered.comBaseline

Olfactory and Aggregation Bioassays

A variety of behavioral assays are used to study the effects of this compound. The aggregation pheromone of the German cockroach consists of both attractant and arrestant components, which are evaluated using different experimental setups. nih.govpherobase.com

Choice-Chamber and Two-Choice Sheltering Assays: These are common methods to evaluate the arrestant properties. nih.govncsu.edu In a typical setup, insects are placed in a petri dish or arena containing two or more shelters, usually made of filter paper. ncsu.edupnas.org One shelter is treated with the test compound (e.g., this compound), while the other is treated with a solvent control. ncsu.edu After a set period, typically 24 hours, the distribution of the insects in the shelters is recorded. pnas.org A significant preference for the treated shelter indicates arrestant activity. These assays have been used to confirm that nymphs prefer to rest in shelters conditioned with cockroach feces, where these pheromones are found. researchgate.netpnas.org

Olfactometer Assays: To test for attraction, which involves volatile chemicals perceived from a distance, olfactometers are used. nih.govpherobase.com A straight-tube olfactometer, for example, allows researchers to test the preference of an individual cockroach for different airstreams, one carrying the scent of the test sample and another carrying clean air. pnas.org While this compound is primarily known as a contact arrestant, the volatile components of the aggregation pheromone are assessed with this method. nih.govicup.org.uk

Sophisticated Analytical Chemistry Techniques

The isolation, identification, and quantification of this compound from natural sources like cockroach feces (frass) rely on a combination of advanced separation and spectroscopic techniques. nih.gov

High-Resolution Chromatographic Separation

The purification of this compound from crude extracts is a multi-step process involving various chromatographic methods. Initially, solvent partitioning, for example with n-butanol and water, is used to separate compounds based on their polarity. nih.govpherobase.com The arrestant components, including this compound, are found in the n-butanol phase. nih.gov

This is followed by open column chromatography for further fractionation. nih.govpherobase.com The final purification step typically employs High-Performance Liquid Chromatography (HPLC). nih.govpherobase.comontosight.ai HPLC provides the high resolution necessary to separate the two major arrestant components, this compound and Blattellastanoside B, from a complex mixture. nih.govpherobase.com

TechniquePurpose in this compound Research
Solvent Partitioning Initial separation of compounds from crude frass extract based on polarity. nih.govpherobase.com
Open Column Chromatography Further purification and fractionation of the butanol phase containing the arrestants. nih.govpherobase.com
High-Performance Liquid Chromatography (HPLC) Final, high-resolution separation and isolation of pure this compound and B. nih.govpherobase.comontosight.ai

Advanced Spectroscopic Methods for Trace Analysis

Once isolated, the precise chemical structure of this compound was elucidated using a suite of advanced spectroscopic techniques.

Mass Spectrometry (MS): Several mass spectrometry techniques were essential for determining the molecular weight and elemental composition. These included Secondary Ion Mass Spectrometry (SI-MS) and High-Resolution Electron Ionization Mass Spectrometry (HR-EI-MS). nih.govpherobase.com These methods provide crucial information about the mass of the molecule with high accuracy, allowing for the determination of its chemical formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy was fundamental to piecing together the complex three-dimensional structure of this compound. nih.govpherobase.com Advanced NMR experiments, including specialized pulse techniques, were used to map the connectivity of atoms within the molecule. nih.gov Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the stereochemistry of the molecule by measuring correlations between protons that are close in space. pnas.org Together, these spectroscopic data provided the evidence needed to identify the structure as 1-(6α-chloro-4β,5β-epoxy-5β-stigmastan-3β-yl)-β-D-glucopyranoside. nih.govpherobase.com

Computational Chemistry and Molecular Modeling Approaches

In the study of complex natural products like this compound, computational chemistry and molecular modeling have emerged as indispensable tools. These in silico methods provide deep insights into the molecule's behavior and interactions at an atomic level, complementing experimental data and guiding further research. By simulating molecular properties and interactions, researchers can predict biological activity, understand structure-activity relationships (SAR), and design novel analogues with enhanced or specific properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its analogues, QSAR studies are pivotal in understanding how specific structural modifications influence its function as an aggregation pheromone.

The process involves generating a dataset of this compound analogues with known biological activities. The synthesis of analogues, such as those with a 5β-cholestane skeleton, a 5β-androstane skeleton, a fluorine substituent instead of chlorine, or a β-D-galactopyranose moiety instead of β-D-glucopyranose, provides the necessary structural diversity for these studies. researchgate.net The biological activity of these analogues is then quantified through bioassays. researchgate.net

Once the data is collected, molecular descriptors are calculated for each analogue. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. By applying statistical methods like multiple linear regression or partial least squares, a QSAR model is developed that correlates these descriptors with the observed biological activity.

While specific QSAR models for this compound are not extensively published, the principles of QSAR are highly relevant to the structure-activity relationship studies that have been conducted. researchgate.net For instance, the finding that analogues with the 5β-cholestane skeleton and the fluorine substituent are active, while those with the 5β-androstane skeleton and the β-D-galactopyranose moiety are inactive, provides the foundational data for building a predictive QSAR model. researchgate.net Such a model could then be used to predict the activity of new, unsynthesized analogues, thereby prioritizing synthetic efforts.

DescriptorDescriptionPotential Impact on Activity
Molecular Weight The sum of the atomic weights of all atoms in the molecule.Can influence transport and binding.
LogP A measure of the molecule's lipophilicity.Affects membrane permeability and interaction with hydrophobic pockets in receptors.
Hydrogen Bond Donors/Acceptors The number of hydrogen bond donors and acceptors in the molecule.Crucial for specific interactions with receptor sites.
Molecular Surface Area The total surface area of the molecule.Relates to the overall size and potential for intermolecular interactions.

This table represents the types of descriptors that would be used in a QSAR study of this compound and its analogues.

Ligand-Receptor Docking Simulations

Ligand-receptor docking is a molecular modeling technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a receptor to form a stable complex. This method is instrumental in elucidating the specific molecular interactions that are responsible for the pheromonal activity of this compound.

The first step in a docking simulation is to obtain the three-dimensional structures of both the ligand and the receptor. The structure of this compound can be determined experimentally through techniques like X-ray crystallography or NMR spectroscopy, or it can be generated computationally. The structure of the target receptor in the German cockroach, however, is often the more challenging component to obtain. In the absence of an experimentally determined structure, a homology model of the receptor can be built based on the known structures of related proteins.

Once the structures are available, docking software is used to explore the possible binding modes of this compound within the active site of the receptor. The software samples a large number of orientations and conformations of the ligand and scores them based on a scoring function that estimates the binding affinity. The highest-ranked poses represent the most likely binding modes.

For this compound, docking studies could reveal key interactions, such as hydrogen bonds between the glucoside moiety and specific amino acid residues in the receptor, or hydrophobic interactions involving the steroid skeleton. The introduction of a fluorine atom, for example, can alter the electronic properties of the molecule, potentially leading to different interactions with the receptor. cnr.it Docking simulations of the fluorinated analogue could help to explain its retained activity at a molecular level. researchgate.netcnr.it

Interaction TypePotential Interacting Groups on this compoundPotential Receptor Residues
Hydrogen Bonding Hydroxyl groups of the glucose moiety, Chlorine atomSerine, Threonine, Tyrosine, Aspartate, Glutamate
Hydrophobic Interactions Steroid backbone, Alkyl side chainLeucine, Isoleucine, Valine, Phenylalanine, Tryptophan
Van der Waals Interactions Entire moleculeAll residues in the binding pocket

This table illustrates the potential non-covalent interactions between this compound and its putative receptor that could be investigated through docking simulations.

Conformational Analysis and Molecular Dynamics

Conformational analysis and molecular dynamics (MD) simulations are computational methods used to study the flexibility and dynamic behavior of molecules over time. This compound, with its complex steroidal structure and flexible glycosidic linkage, can adopt a variety of conformations, and its biological activity is likely dependent on its ability to adopt a specific "bioactive" conformation that fits into the receptor binding site.

Conformational analysis aims to identify the stable, low-energy conformations of the molecule. This can be done through systematic or stochastic searches of the conformational space. The results of a conformational analysis can provide a set of plausible structures that can then be used in docking studies.

Molecular dynamics simulations provide a more detailed picture of the molecule's behavior by simulating the atomic motions over a period of time. An MD simulation starts with an initial structure of the molecule (or a ligand-receptor complex) and solves Newton's equations of motion for all the atoms in the system. This results in a trajectory that describes how the positions and velocities of the atoms change over time.

By analyzing the MD trajectory, researchers can gain insights into the conformational flexibility of this compound, the stability of the ligand-receptor complex, and the role of solvent molecules in the binding process. For example, MD simulations could be used to study how the substitution of chlorine with fluorine affects the conformational preferences of the steroid backbone or the orientation of the glucose moiety. researchgate.net NMR studies in combination with molecular dynamics simulations have been used to understand the conformation of other complex natural products. researchgate.net While direct MD studies on this compound are not widely reported, the application of such methods is a logical step in the detailed investigation of its mechanism of action.

Simulation ParameterDescriptionRelevance to this compound Studies
Simulation Time The length of the simulated time period (e.g., nanoseconds to microseconds).Longer simulations allow for the observation of larger conformational changes.
Temperature The temperature at which the simulation is run.Can be used to study the stability of the molecule or complex at different temperatures.
Solvent Model The representation of the solvent (e.g., water) in the simulation.Crucial for accurately modeling the behavior of the molecule in a biological environment.
Force Field The set of equations and parameters used to describe the potential energy of the system.The choice of force field affects the accuracy of the simulation.

This table outlines key parameters in a molecular dynamics simulation and their relevance to studying a molecule like this compound.

Future Directions and Emerging Research Perspectives

Elucidation of Complete Biosynthetic Pathways

A significant gap in the current understanding of Blattellastanoside A is its complete biosynthetic pathway. While the general biosynthesis of insect pheromones is known to occur either de novo, often following fatty acid synthesis pathways, or through the modification of dietary precursors, the specific enzymatic steps leading to this compound are yet to be determined. wikipedia.org The molecule's steroidal core suggests a link to isoprenoid or sterol metabolic pathways. isopsoc.orgvscht.cz

Future research must focus on identifying the precursor molecules and the series of enzymes responsible for the intricate molecular structure of this compound, including the chlorination and epoxidation of the steroid nucleus and the subsequent glycosylation. Isotope labeling studies, coupled with transcriptomic and proteomic analyses of the glands responsible for its production, could reveal the specific genes and enzymes involved. Understanding this pathway is crucial not only for fundamental knowledge but also for potentially developing inhibitors that could disrupt cockroach aggregation.

Identification and Characterization of Pheromone Receptors

How the German cockroach detects this compound at the molecular level is another critical area for future investigation. Pheromones are typically detected by specific olfactory sensory neurons (OSNs) housed in antennal sensilla, which express dedicated pheromone receptors. wikipedia.orgnih.gov While research has identified OSNs in nymphal cockroaches that respond to aggregation pheromones, the specific receptors for this compound have not been characterized. nih.gov

Future studies should aim to de-orphanize the receptors that bind to this compound. This can be achieved through techniques such as single-sensillum recording to pinpoint responsive sensilla, followed by RNA sequencing to identify candidate receptor genes. These candidate receptors can then be expressed in heterologous systems (e.g., Xenopus oocytes or human cell lines) to confirm their specificity and affinity for this compound. Characterizing these receptors will provide invaluable insight into the mechanism of pheromone perception and could offer novel targets for the development of behavior-modifying compounds.

Development of Next-Generation Analogues with Enhanced Bioactivity or Specificity

The synthesis of chemical analogues has been instrumental in probing the structure-activity relationship of this compound. iupac.orgresearchgate.net This research has yielded critical insights into which structural features are essential for its bioactivity.

Analogue ModificationSteroid SkeletonSugar MoietyHalogen SubstitutionBioactivity
Analogue 1a 5β-cholestaneβ-D-glucopyranoseChlorineActive
Analogue 1b 5β-androstaneβ-D-glucopyranoseChlorineInactive
Analogue 1c 5β-stigmastaneβ-D-glucopyranoseFluorineMore potent than natural
Analogue 1d 5β-stigmastaneβ-D-galactopyranoseChlorineInactive

This table summarizes the bioactivity of synthesized analogues of this compound, demonstrating the structural requirements for its function.

Research has shown that the length of the steroid side chain is important, as an analogue with a 5β-cholestane skeleton was active, while one with a 5β-androstane skeleton was not. google.com Furthermore, the stereochemistry of the sugar moiety is crucial; replacing β-D-glucopyranose with β-D-galactopyranose resulted in a complete loss of activity. google.com Intriguingly, substituting the native chlorine atom with fluorine led to an analogue with even greater biological potency than the natural pheromone. iupac.orgresearchgate.net

Future efforts should build on these findings to design and synthesize next-generation analogues. The goal is to develop compounds with enhanced potency, greater environmental stability, or more selective action. The surprising hyperactivity of the fluorinated analogue warrants further investigation to understand the physicochemical basis for its enhanced interaction with the receptor. iupac.orgresearchgate.net These highly active analogues could become superior tools for pest management.

Exploration of this compound in Integrated Pest Management Strategies

The arrestant nature of this compound makes it a promising tool for Integrated Pest Management (IPM) programs. purdue.eduresearchgate.net By encouraging cockroaches to congregate and remain in a specific area, it can significantly enhance the efficacy of other control methods.

Currently, its potential is recognized for use in bait stations and traps. google.comsfu.ca When combined with an insecticide in a bait formulation, this compound can increase the exposure of the population to the toxicant. Similarly, its inclusion in sticky traps can increase capture rates by arresting individuals that come into contact with the trap surface. It is a key component in "push-pull" strategies, where repellents ("push") are used to drive pests out of an area, and attractants/arrestants ("pull") lure them into traps. researchgate.net

Future research should focus on optimizing the delivery systems for this compound. This includes developing controlled-release formulations to ensure its longevity and effectiveness in various environmental conditions. Field trials are necessary to determine the most effective concentrations and combinations with other attractants and control agents for population-level suppression. researchgate.net

Unresolved Questions in this compound Chemical Biology and Ecology

Despite progress, several fundamental questions regarding the chemical biology and ecology of this compound remain unanswered. The aggregation pheromone of the German cockroach is a complex mixture that includes both volatile attractants and non-volatile arrestants. wikipedia.orgncsu.edu A key unresolved question is how these different components act synergistically to mediate the full aggregation behavior.

Other outstanding questions include:

Ecological Significance: What is the precise adaptive advantage of such a complex, multi-component aggregation pheromone? How does it influence population dynamics, resource exploitation, and protection from predators?

Biosynthetic Regulation: How is the production of this compound regulated? Is it influenced by developmental stage, sex, diet, or population density?

Microbial Influence: Recent studies have highlighted the role of gut bacteria in producing volatile carboxylic acids that contribute to cockroach aggregation. researchgate.net An emerging research direction is to investigate whether the gut microbiome plays any role in the biosynthesis or modification of the steroidal components like this compound.

Interspecific Activity: Does this compound have any effect on other cockroach species or even on the predators and parasites of the German cockroach? Understanding this could reveal broader ecological roles and potential non-target effects. bac-lac.gc.ca

Addressing these questions will require a multidisciplinary approach, combining chemical synthesis, neurobiology, molecular biology, and behavioral ecology. researchgate.netnzdr.ru The answers will not only deepen our understanding of insect chemical communication but also pave the way for more sophisticated and sustainable pest control strategies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.